![molecular formula C8H8BrNO B2455190 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol CAS No. 2376147-37-2](/img/structure/B2455190.png)
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” is a chemical compound . It’s an analogue of “2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol”, which means they have similar structures .
Synthesis Analysis
The synthesis of “6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” analogues was achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues . This process used Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O . The yield was high and the chemoselectivity was excellent .Molecular Structure Analysis
The molecular structure of “2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” is represented by the Inchi Code: 1S/C8H6BrNO/c9-8-4-1-5-6 (10-8)2-3-7 (5)11/h1,4H,2-3H2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” analogues involve the direct oxidation of 2,3-cyclopentenopyridine analogues .Physical And Chemical Properties Analysis
The physical form of “2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” is solid . It should be stored in a refrigerator .Applications De Recherche Scientifique
Pharmaceutical and Antimicrobial Research
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is primarily utilized in pharmaceutical research. It plays a significant role in the development of bactericides and antimicrobial agents. Its application extends to the synthesis of plant protection agents, indicating its potential in agricultural sciences as well. Notably, this compound has been a topic of interest due to its use as a side-chain in the production of the fourth-generation antibiotic Cefpirome (Fu Chun, 2007).
Synthesis and Chemical Properties
The compound is involved in various synthetic routes, demonstrating its versatility in chemical synthesis. It can be prepared through methods such as acetylation, cyclization, and chlorination, leading to derivatives like 4-amino-2-chloro-6,7-dihydro-5H-cyclopenteno[b]pyridine. This process, involving Sandmeyer bromination and catalytic hydrogenated dehalogenation, yields an overall output of about 61% (Zhao Xin-qi, 2007).
Green Chemistry Applications
In green chemistry, direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been achieved. This process uses Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant, highlighting an environmentally friendly approach with high yield and excellent chemoselectivity (Lanhui Ren et al., 2015).
Novel Multicomponent Synthesis
A novel multicomponent condensation leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. This process integrates malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents, showcasing the compound's role in innovative chemical syntheses (I. V. Dyachenko et al., 2020).
Biological Activities
The compound displays various biological activities such as antiulcer and anticancer properties, making it a significant material in medical research. Different synthesis styles like thermal rearrangement and Friedlander condensation reaction contribute to exploring its biological potential (Chen Li-gong, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJPPILHRQNFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)N=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2455111.png)


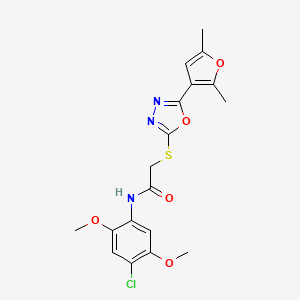
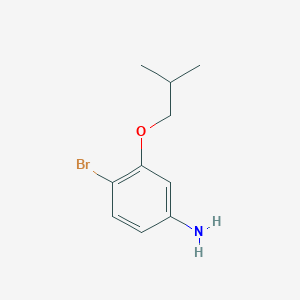
![4-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-2-carboxamide](/img/structure/B2455122.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide](/img/structure/B2455123.png)

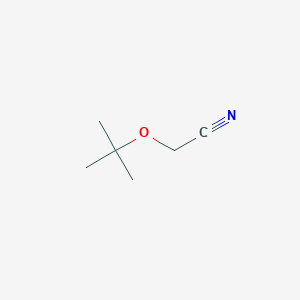
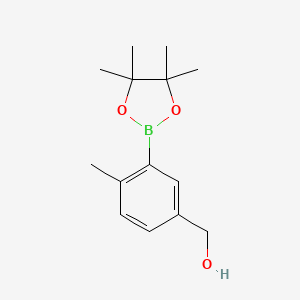

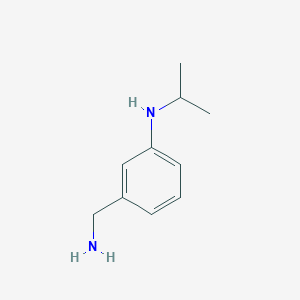
![2-(4-Fluorophenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2455129.png)
